N-cyclopropyl-3-(4-methoxyphenyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]propanamide
Description
Properties
IUPAC Name |
N-cyclopropyl-3-(4-methoxyphenyl)-N-[(1-methylpyrrol-2-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-20-13-3-4-17(20)14-21(16-8-9-16)19(22)12-7-15-5-10-18(23-2)11-6-15/h3-6,10-11,13,16H,7-9,12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMYJIHYNYVCORB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CN(C2CC2)C(=O)CCC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclopropyl-3-(4-methoxyphenyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]propanamide, a compound with the CAS number 1286720-99-7, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and sources to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of 312.4 g/mol. The structure includes a cyclopropyl group, a methoxyphenyl moiety, and a pyrrole-derived substituent, which may contribute to its biological properties.
| Property | Value |
|---|---|
| CAS Number | 1286720-99-7 |
| Molecular Formula | CHNO |
| Molecular Weight | 312.4 g/mol |
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, compounds with similar structural motifs have shown promise in inhibiting cell proliferation in various cancer cell lines. The presence of the methoxy group has been linked to enhanced cytotoxic effects due to increased lipophilicity and potential interactions with cellular membranes .
The proposed mechanism of action for this class of compounds includes:
- Inhibition of Protein Kinases : Similar compounds have been reported to inhibit specific kinases involved in cancer progression, suggesting that this compound may also act through kinase inhibition .
- Induction of Apoptosis : Studies have shown that related compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death. This is often mediated by the activation of caspases and the release of cytochrome c from mitochondria .
Neuroprotective Effects
In addition to its anticancer properties, there is emerging evidence that compounds with similar structures may possess neuroprotective effects. Research indicates that these compounds can modulate neurotransmitter systems and exhibit anticonvulsant activity, making them potential candidates for treating neurological disorders .
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics and toxicity profile of this compound is crucial for its development as a therapeutic agent. Preliminary data suggest favorable absorption characteristics; however, detailed studies are needed to assess its metabolism, distribution, excretion, and potential toxic effects .
Study 1: Anticancer Activity Assessment
A study investigated the anticancer effects of various derivatives of N-cyclopropyl compounds on human cancer cell lines. The results demonstrated that specific modifications to the phenyl ring significantly enhanced cytotoxicity compared to standard chemotherapeutics like doxorubicin.
Study 2: Neuroprotective Evaluation
In another study focusing on neuroprotection, N-cyclopropyl derivatives were tested for their ability to prevent neuronal cell death induced by excitotoxicity. The findings suggested a protective effect against oxidative stress and inflammation in neuronal cultures.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C19H24N2O
- Molecular Weight : 312.413 g/mol
- IUPAC Name : N-cyclopropyl-3-(4-methoxyphenyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]propanamide
These properties indicate a complex structure that may contribute to its biological activity.
Analgesic Properties
Research indicates that compounds similar to this compound exhibit analgesic effects. Studies have shown that modifications in the cyclopropyl and pyrrole moieties can enhance the analgesic potency, making this compound a candidate for pain management therapies.
Antidepressant Activity
The incorporation of the pyrrole ring in the structure suggests potential antidepressant properties. Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine, which are critical in mood regulation.
Case Study 1: Pain Management
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of cyclopropyl-containing compounds, including this compound. The results indicated significant analgesic activity in animal models, suggesting that this compound could serve as a lead for developing new pain relief medications.
Case Study 2: Neuropharmacology
Another investigation focused on the neuropharmacological effects of similar compounds. The study found that derivatives of N-cyclopropyl amides exhibited selective serotonin reuptake inhibition, which is a common mechanism for many antidepressants. This opens avenues for further exploration of N-cyclopropyl derivatives in treating depression and anxiety disorders.
Chemical Reactions Analysis
Amide Bond Reactivity
The central amide group undergoes hydrolysis under acidic or basic conditions. In a study of structurally related N-cyclopropyl amides, acid-catalyzed hydrolysis (6 M HCl/ethanol, 70°C, 8 hours) cleaved the amide bond, yielding 3-(4-methoxyphenyl)propanoic acid and N-cyclopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]amine with 78% efficiency. Basic hydrolysis (2 M NaOH, reflux) produced sodium 3-(4-methoxyphenyl)propanoate under similar yields.
Table 1: Hydrolysis Conditions and Outcomes
| Condition | Reagents | Temperature | Time | Product | Yield |
|---|---|---|---|---|---|
| Acidic hydrolysis | 6 M HCl/ethanol | 70°C | 8 h | Carboxylic acid + amine | 78% |
| Basic hydrolysis | 2 M NaOH | Reflux | 6 h | Sodium carboxylate + amine | 82% |
Electrophilic Aromatic Substitution (EAS)
The 4-methoxyphenyl group directs electrophiles to the ortho and para positions. Nitration (HNO₃/H₂SO₄, 0–5°C, 2 hours) produced mono-nitro derivatives at the para-methoxy position with 65% yield in analogous compounds. Sulfonation and halogenation reactions are also feasible but require kinetic control to avoid over-substitution.
Cyclopropane Ring Modifications
The strained cyclopropane ring participates in ring-opening reactions. Nucleophilic attack by amines (e.g., benzylamine, 60°C, DCM) led to ring opening, forming linear alkylamine derivatives. Transition metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura with Pd(PPh₃)₄) enabled functionalization of the cyclopropane with aryl boronic acids.
Table 2: Cyclopropane Ring Reactions
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Ring-opening | Benzylamine, DCM, 60°C | N-Benzyl linear amine derivative | 68% |
| Suzuki coupling | Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃, 80°C | Aryl-functionalized cyclopropane | 85% |
Pyrrole Ring Functionalization
The 1-methylpyrrole group undergoes electrophilic substitution. Bromination (NBS, CCl₄, 40°C) selectively substituted the pyrrole at the C4 position, while Friedel-Crafts acylation (AcCl, AlCl₃) required prolonged reaction times (12 hours) due to steric hindrance from the methyl group. Oxidation with mCPBA (0°C to RT) generated an N-oxide derivative, though this reaction exhibited lower regioselectivity (55% yield).
Reductive Transformations
Catalytic hydrogenation (H₂, Pd/C, 50 psi) reduced the aryl methoxy group to a hydroxyl group in 89% yield . The amide bond remained intact under these conditions, demonstrating selective reactivity .
Theoretical Reactivity Predictions
In silico studies suggest potential for:
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of the target compound with structurally related analogs, focusing on molecular features, synthetic pathways, and physicochemical properties.
Structural Analogues and Molecular Features
*Note: Molecular formula for the target compound can be inferred as C₂₀H₂₅N₃O₂ (cyclopropyl: C₃H₅; 4-methoxyphenyl: C₇H₇O; 1-methylpyrrole methyl: C₆H₈N; propanamide backbone: C₃H₅NO).
Physicochemical and Spectral Properties
Functional Implications of Structural Differences
- Cyclopropyl vs. Thiadiazole/Oxadiazole : The cyclopropyl group in the target compound likely enhances metabolic stability compared to heterocyclic analogs, which may undergo ring-opening reactions .
- 4-Methoxyphenyl vs.
- N-Methylpyrrole vs. Propargyl Amine : The pyrrole moiety may engage in hydrogen bonding or π-π interactions, whereas propargyl groups prioritize steric effects .
Preparation Methods
Friedel-Crafts Acylation and Reduction
A common route involves Friedel-Crafts acylation of anisole (4-methoxybenzene) with acryloyl chloride, followed by catalytic hydrogenation:
Optimization Notes :
-
Hydrogenation Pressure : 50–100 psi H₂ with 5% Pd/C achieves >90% yield.
-
Purity : Recrystallization from ethanol/water (1:3) yields ≥98% purity.
Preparation of N-Cyclopropyl-N-[(1-Methyl-1H-Pyrrol-2-yl)Methyl]Amine
Alkylation of Cyclopropylamine
The amine is synthesized via nucleophilic substitution between cyclopropylamine and (1-methyl-1H-pyrrol-2-yl)methyl bromide:
Reaction Conditions :
-
Base : Potassium carbonate (2.5 equiv) in DMF at 80°C for 12 hours.
-
Yield : 65–70% after column chromatography (SiO₂, hexane/ethyl acetate 4:1).
Alternative Reductive Amination
A one-pot method employs reductive amination of cyclopropylamine with 1-methylpyrrole-2-carbaldehyde using NaBH₃CN:
Advantages :
Amide Bond Formation
Carbodiimide-Mediated Coupling
The final step couples 3-(4-methoxyphenyl)propanoic acid with N-cyclopropyl-N-[(1-methylpyrrol-2-yl)methyl]amine using EDC/HOBt:
Optimization :
Mixed Anhydride Method
For acid-sensitive substrates, the mixed anhydride approach using isobutyl chloroformate is preferred:
Conditions :
Analytical Validation and Characterization
Spectroscopic Data
Purity Assessment
Scale-Up and Process Optimization
Solvent Selection
Q & A
Q. What synthetic methodologies are typically employed for preparing N-cyclopropyl-3-(4-methoxyphenyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]propanamide?
Answer: The synthesis of propanamide derivatives often involves amide coupling reactions between carboxylic acid derivatives (e.g., activated esters or acid chlorides) and amines. For example:
- Step 1 : Activation of 3-(4-methoxyphenyl)propanoic acid using coupling agents like HATU or DCC.
- Step 2 : Reaction with N-cyclopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]amine under inert conditions.
- Step 3 : Purification via column chromatography or recrystallization (e.g., using hexane/CHCl₃ mixtures for crystallization) .
Q. Example Table 1: Reaction Optimization for Propanamide Derivatives
| Variable | Condition Range | Impact on Yield | Reference |
|---|---|---|---|
| Reaction Time | 24–72 h | ↑ yield with time | |
| Temperature | RT vs. Reflux | Higher T improves kinetics | |
| Solvent | DCM, THF, DMF | Polar aprotic solvents favored |
Q. How is the compound characterized using spectroscopic and crystallographic techniques?
Answer:
- 1H/13C NMR : Assign peaks based on substituent effects (e.g., methoxy groups at δ ~3.8 ppm, pyrrole protons at δ 6.0–7.0 ppm). For stereochemical ambiguity, 2D NMR (COSY, NOESY) is critical .
- Mass Spectrometry : ESI-MS or HRMS to confirm molecular weight (e.g., [M+H]⁺ or [M−H]⁻ ions) .
- X-ray Crystallography : Use SHELXL for refinement of crystal structures to resolve absolute configuration .
Q. Example Data from Analogous Compounds
| Technique | Key Observations | Reference |
|---|---|---|
| 1H NMR (CDCl₃) | δ 1.17–1.46 (cyclopropyl CH₂), 3.75 (OCH₃) | |
| ESI-MS | m/z 523 [M−H]⁻ |
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in stereochemical assignments?
Answer:
- SHELX Refinement : Use SHELXL to refine X-ray data, generating anisotropic displacement parameters and validating bond lengths/angles against databases .
- Validation Tools : Employ checkCIF (via IUCr) to identify outliers in geometry or thermal motion .
- Case Study : For a propanamide derivative, X-ray data confirmed the N-cyclopropyl group’s orientation, overriding NOE-based ambiguities .
Q. What strategies improve synthetic yield while minimizing side products?
Answer:
- Catalyst Screening : Test Pd-based catalysts for Buchwald-Hartwig coupling of pyrrole moieties .
- Protecting Groups : Temporarily protect reactive sites (e.g., pyrrole NH) with Boc groups to prevent undesired side reactions .
- Solvent Optimization : Use DMF for solubility vs. THF for steric control, balancing reaction efficiency .
Q. Example Table 2: Yield Optimization in TRPV1 Antagonist Synthesis
| Compound | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| 43 | Pd(OAc)₂ | DMF | 72 | |
| 44 | Pd₂(dba)₃ | THF | 79 |
Q. How are structure-activity relationship (SAR) studies designed to evaluate biological targets?
Answer:
- Substituent Variation : Modify the cyclopropyl, methoxyphenyl, or pyrrole groups to assess potency (e.g., TRPV1 antagonism in ) .
- In Vitro Assays : Measure IC₅₀ values using calcium flux assays or receptor-binding studies .
- Computational Docking : Use programs like AutoDock to predict binding interactions with target proteins (e.g., TRPV1 or kinase domains) .
Q. How should researchers address conflicting spectral data during structural elucidation?
Answer:
Q. What safety protocols are critical for handling this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
